Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate
Description
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with a pyrazole core functionalized at positions 1 (methyl), 3 (carboxylate ester), and 5 (amino group). Key properties include:
- Molecular Formula: C₆H₉N₃O₂
- Molar Mass: 155.15 g/mol
- Melting Point: 101–102 °C
- Boiling Point: 326.2 ± 22.0 °C (predicted)
- Density: 1.35 ± 0.1 g/cm³
- pKa: 1.74 ± 0.10 (indicating moderate acidity)
- Storage: Requires protection from light and storage under inert conditions at 2–8 °C .
The amino group at position 5 enables participation in hydrogen bonding and acetylation reactions, while the methyl and ester groups influence steric and electronic properties.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 5-(aminomethyl)-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H11N3O2/c1-10-5(4-8)3-6(9-10)7(11)12-2/h3H,4,8H2,1-2H3 |
InChI Key |
GCKXAUKOQJJNRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)CN |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Condensation reactions are widely used to form pyrazole rings. For example, the reaction between diethyl butynedioate and methylhydrazine can yield pyrazole derivatives. This method can be adapted to introduce different functional groups onto the pyrazole ring.
Cyclization Reactions
Cyclization reactions, such as the Boulton–Katritzky rearrangement, are also employed to synthesize pyrazole derivatives. These methods often require specific starting materials and conditions to achieve the desired ring structure.
Functional Group Modifications
Analysis of Related Compounds
Methyl 5-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate
This compound is synthesized by reducing a nitro group to an amino group using palladium on carbon under hydrogenation conditions. The yield is reported to be around 87%.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Yield |
|---|---|---|---|---|
| Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | 92406-53-6 | C6H9N3O2 | 155.15 | 87% |
Methyl 3-(((tert-Butoxycarbonyl)(methyl)amino)methyl)-1-Methyl-1H-Pyrazole-5-Carboxylate
This compound features a tert-butoxycarbonyl (Boc) protecting group and is synthesized through multiple steps involving the formation of the pyrazole ring and introduction of the Boc group.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate | 1454849-96-7 | Not specified | Approximately 283.33 |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
- Amino vs. Methoxy: The amino group in the target compound facilitates acetylation (e.g., with acetic anhydride at elevated temperatures), forming stable acetylated derivatives . In contrast, methoxy-substituted analogs (e.g., Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate ) exhibit reduced nucleophilicity, limiting such reactions.
- Chloro and Sulfamoyl Groups : Chlorine (electron-withdrawing) and sulfamoyl (strongly acidic) substituents enhance stability and alter solubility. For example, Methyl 3-chloro-5-sulfamoyl derivatives may exhibit higher crystallinity due to hydrogen-bonding networks, as described in graph-set analysis .
- Allyl and Heteroaromatic Groups : The allyl group in Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate enables further functionalization via olefin metathesis or polymerization, expanding utility in materials science.
Hydrogen Bonding and Crystallinity
The amino group in Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate participates in intramolecular hydrogen bonding, similar to acetylated triazole derivatives . Such interactions influence crystal packing and solubility, as evidenced by the compound’s moderate melting point (101–102 °C) .
Biological Activity
Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate, also known as methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- IUPAC Name : Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
- CAS Number : 92406-53-6
- Molecular Formula : C6H9N3O2
- Molecular Weight : 155.15 g/mol
The compound is synthesized through a series of reactions involving palladium-catalyzed hydrogenation, yielding a product with high purity (approximately 97%) and a notable yield of around 87% under optimized conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in a study assessing its activity against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, the compound exhibited IC50 values of approximately 0.67 µM, 0.80 µM, and 0.87 µM respectively .
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| ACHN | 0.87 |
These findings suggest that the compound may interfere with critical cellular processes involved in cancer proliferation and survival.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within the cancer cells. Studies indicate that it may inhibit key signaling pathways associated with tumor growth and metastasis, although detailed mechanistic studies are still required to fully elucidate these interactions .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. It has shown promise as a partial agonist for trace amine-associated receptors (TAARs), which are implicated in various neurological conditions such as ADHD and schizophrenia. The compound's affinity for these receptors suggests it could be developed into a therapeutic agent for managing stress-related disorders and other neuropsychiatric conditions .
Case Studies and Research Findings
Several case studies have reported on the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A recent investigation demonstrated that the compound significantly inhibited cell viability in multiple cancer types, supporting its potential as an anticancer agent.
- Neuropharmacological Assessment : Research evaluating the effects on TAARs indicated that the compound could modulate neurotransmitter systems effectively, which may lead to reduced symptoms in hyperactivity disorders.
Q & A
Basic: What are the common synthetic routes for Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate?
Answer:
The synthesis typically involves multi-step protocols starting with cyclization of hydrazine derivatives. A general approach includes:
Cyclization : Reacting a β-ketoester (e.g., methyl acetoacetate) with hydrazine hydrate to form the pyrazole core.
Functionalization : Introducing the aminomethyl group at position 5 via nucleophilic substitution or reductive amination.
Esterification : Protecting the carboxylic acid group as a methyl ester using methanol under acidic conditions.
Key optimization steps include controlling reaction pH and temperature to minimize side products like regioisomers. Industrial-scale methods may employ continuous flow reactors to enhance yield and purity .
Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : and NMR confirm regiochemistry and functional groups (e.g., ester carbonyl at ~165–170 ppm, aminomethyl protons at ~3.0–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, identifying hydrogen-bonding networks critical for stability and intermolecular interactions .
- IR Spectroscopy : Detects carbonyl stretches (~1700 cm) and NH vibrations (~3300 cm) .
Advanced: How can researchers optimize reaction yields during synthesis?
Answer:
- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate cyclization.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) separates regioisomers.
- Scale-Up : Transitioning from batch to flow chemistry reduces reaction time and improves reproducibility .
Advanced: What strategies resolve contradictions in crystallographic data for this compound?
Answer:
- Data Validation : Cross-check using multiple software (SHELXL vs. OLEX2) to identify outliers in thermal displacement parameters .
- Hydrogen Bond Analysis : Graph-set analysis (e.g., Etter’s rules) distinguishes genuine intermolecular interactions from noise, especially for NH and ester groups .
- Twinned Data Refinement : SHELXL’s TWIN command handles pseudo-merohedral twinning, common in pyrazole derivatives .
Basic: What stability considerations are critical under different storage conditions?
Answer:
- Thermal Stability : Decomposes above 150°C, releasing CO, NO, and methylamine. Store at 2–8°C in inert atmospheres .
- Light Sensitivity : Amber vials prevent photodegradation of the aminomethyl group.
- Moisture Control : Desiccants (silica gel) prevent ester hydrolysis .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
Core Modifications : Vary substituents at positions 1 (methyl), 3 (ester), and 5 (aminomethyl) to assess steric/electronic effects.
Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
Computational Modeling : Dock derivatives into protein active sites (AutoDock Vina) to predict binding modes.
Data Analysis : Use multivariate regression to correlate substituent parameters (Hammett σ) with activity .
Basic: What are the common side reactions during synthesis, and how are they mitigated?
Answer:
- Regioisomer Formation : Controlled stoichiometry of hydrazine and β-ketoester minimizes competing pathways.
- Ester Hydrolysis : Avoid aqueous workups at high pH; use anhydrous MgSO for drying .
- Oxidation of NH : Add antioxidants (e.g., BHT) during purification.
Advanced: How does hydrogen bonding influence the compound’s crystallinity and solubility?
Answer:
- Crystallinity : NH groups form R(8) hydrogen bonds with ester carbonyls, stabilizing the lattice .
- Solubility : Polar solvents (MeOH, DMSO) disrupt H-bonding networks, enhancing solubility. LogP calculations predict partitioning behavior .
Basic: What are the recommended handling protocols to ensure compound integrity?
Answer:
- PPE : Gloves and lab coats to prevent skin absorption.
- Ventilation : Use fume hoods during synthesis to avoid inhaling decomposition products (e.g., NO) .
- Waste Disposal : Neutralize acidic/basic byproducts before incineration .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
